molecular formula C10H7ClF2O B8157409 1-Chloro-2-(2,2-difluoroethoxy)-3-ethynylbenzene

1-Chloro-2-(2,2-difluoroethoxy)-3-ethynylbenzene

Cat. No.: B8157409
M. Wt: 216.61 g/mol
InChI Key: XHKVMTKYGAXYFF-UHFFFAOYSA-N
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Description

1-Chloro-2-(2,2-difluoroethoxy)-3-ethynylbenzene is an organic compound characterized by the presence of a chloro group, a difluoroethoxy group, and an ethynyl group attached to a benzene ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(2,2-difluoroethoxy)-3-ethynylbenzene typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material Preparation: The synthesis begins with the preparation of 1-chloro-2-nitrobenzene.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Ethynylation: The amine group is then converted to an ethynyl group through a Sonogashira coupling reaction, involving palladium catalysts and copper co-catalysts.

    Difluoroethoxylation: Finally, the difluoroethoxy group is introduced via a nucleophilic substitution reaction using 2,2-difluoroethanol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as distillation and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(2,2-difluoroethoxy)-3-ethynylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction Reactions: The difluoroethoxy group can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of 1-amino-2-(2,2-difluoroethoxy)-3-ethynylbenzene.

    Oxidation: Formation of 1-chloro-2-(2,2-difluoroethoxy)-3-ethynylbenzaldehyde.

    Reduction: Formation of this compound alcohol.

Scientific Research Applications

1-Chloro-2-(2,2-difluoroethoxy)-3-ethynylbenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its role in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(2,2-difluoroethoxy)-3-ethynylbenzene involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with active sites, while the difluoroethoxy group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-(2,2-difluoroethoxy)-3-fluorobenzene
  • 1-Chloro-2-(2,2-difluoroethoxy)benzene
  • 1-Chloro-2-(2,2-difluoroethoxy)-4-ethynylbenzene

Uniqueness

1-Chloro-2-(2,2-difluoroethoxy)-3-ethynylbenzene is unique due to the presence of both the ethynyl and difluoroethoxy groups on the benzene ring. This combination imparts distinct reactivity and binding properties, making it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

1-chloro-2-(2,2-difluoroethoxy)-3-ethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF2O/c1-2-7-4-3-5-8(11)10(7)14-6-9(12)13/h1,3-5,9H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKVMTKYGAXYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC=C1)Cl)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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